molecular formula C9H10ClNO2 B106145 3-chloro-N-(4-hydroxyphenyl)propanamide CAS No. 19314-10-4

3-chloro-N-(4-hydroxyphenyl)propanamide

Cat. No. B106145
CAS RN: 19314-10-4
M. Wt: 199.63 g/mol
InChI Key: QMHVIXPPSYYGJY-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-(4-hydroxyphenyl)propanamide" is a chemical entity that can be synthesized through various chemical reactions. It is characterized by the presence of a chloro group and a hydroxyphenyl group attached to a propanamide backbone. The structure of this compound suggests potential for interactions with biological systems, which could be leveraged for medicinal purposes.

Synthesis Analysis

The synthesis of related N-substituted propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and dimethyl cyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is noted for its mild reaction conditions and eco-friendliness, which could potentially be adapted for the synthesis of "3-chloro-N-(4-hydroxyphenyl)propanamide."

Molecular Structure Analysis

Co-crystals of a structurally similar compound, 3-chloro-4-hydroxyphenylacetic acid, with various other molecules have been synthesized and characterized using X-ray diffraction, thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These studies provide insights into the molecular interactions and crystal packing, which could be relevant for understanding the molecular structure of "3-chloro-N-(4-hydroxyphenyl)propanamide."

Chemical Reactions Analysis

The synthesis of various N-substituted propanamides has been explored, including the creation of bio-functional hybrid molecules , potential antibacterial and antifungal agents , and compounds with immunosuppressive activities . These studies demonstrate the versatility of propanamide derivatives in chemical reactions, suggesting that "3-chloro-N-(4-hydroxyphenyl)propanamide" could also participate in diverse chemical transformations with potential biological applications.

Physical and Chemical Properties Analysis

While specific data on "3-chloro-N-(4-hydroxyphenyl)propanamide" is not provided, the physical and chemical properties of related compounds can be inferred. For instance, the synthesis of N-aryl propanamides and their biological activities suggest that the compound may have similar solubility, stability, and reactivity characteristics, which could influence its potential use in pharmaceuticals . Additionally, the co-crystal study provides a precedent for the analysis of hydrogen bonding and weaker interactions, which are crucial for the physical properties of such compounds.

Scientific Research Applications

Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol

Eugenol, a hydroxyphenyl propene, exhibits broad-spectrum antimicrobial activity against fungi and a wide range of gram-negative and gram-positive bacteria. This includes activity against pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's effects are associated with antioxidant and anti-inflammatory activities, suggesting potential research applications for compounds like 3-chloro-N-(4-hydroxyphenyl)propanamide in antimicrobial fields (Marchese et al., 2017).

Occupational Exposure to Endocrine Disruptors

Compounds such as Bisphenol A (BPA), which shares the phenolic group with 3-chloro-N-(4-hydroxyphenyl)propanamide, have raised concerns due to their endocrine-disrupting capabilities. Studies on occupational exposure to BPA suggest that individuals exposed to such compounds may face higher risks of health issues related to endocrine disruption. This highlights the importance of assessing the safety and potential endocrine-disruptive effects of structurally related compounds (Ribeiro, Ladeira, & Viegas, 2017).

Environmental Estrogens and Chemical Toxicity

Research on methoxychlor and its metabolites, which, like 3-chloro-N-(4-hydroxyphenyl)propanamide, contain hydroxyphenyl components, has elucidated their role as environmental estrogens. These compounds have been shown to exert estrogenic effects, leading to reproductive toxicity in both males and females. Such findings underscore the need for studies on the environmental and health impacts of chemically similar compounds (Cummings, 1997).

Safety And Hazards

The safety information for 3-chloro-N-(4-hydroxyphenyl)propanamide includes hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

3-chloro-N-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHVIXPPSYYGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388350
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-hydroxyphenyl)propanamide

CAS RN

19314-10-4
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 4-aminophenol (250 g, 2.29 mol, 1 equiv) in CH2Cl2(2L) and saturated NaHCO3 (2L) was stirred for 5 min at 25° C., then 3-chloropropanoyl chloride (314 g, 2.52 mol 1.1 equiv) was added dropwise and the reaction was stirred for an additional 3 h at 25° C. The solids were filtered and dried under high vacuum to afford 3-chloro-N-(4-hydroxyphenyl)propanamide was used to the next step directly. (250 g, crude). 1H NMR (400 MHz, DMSO) δ, 2.96-2.99 (m, 2 H), 4.06-4.10 (m, 2 H), 6.88-6.92 (m 2 H), 7.57-7.60 (m, 2 H), 9.38-9.39 (br, 1 H), 10.1 (br, 1 H).
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250 g
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